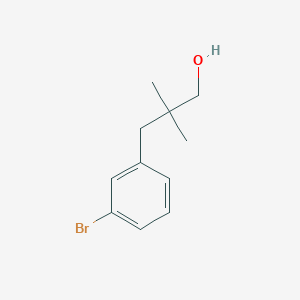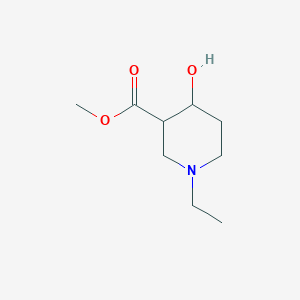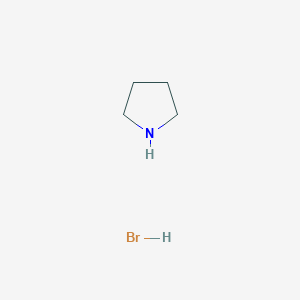
Pyrrolidine hydrobromide
Übersicht
Beschreibung
Pyrrolidine hydrobromide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . For instance, proline derivatives can be used as preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine compounds display reactivities comparable to other secondary and tertiary amides . They are susceptible to hydrolysis, particularly at elevated temperature and extremes of pH .
Physical And Chemical Properties Analysis
The physical properties of pyrrolidine compounds are dominated by the strong dipole moments and hydrogen bonding of their amide bonds . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .
Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition in Disease Research
Pyrrolidine hydrobromide, as part of the pyrrolidine class of alkaloids, has been instrumental in advancing research across multiple fields. Its structural resemblance to sugar molecules makes it a potent and specific glycosidase inhibitor. This property has significant implications in research areas like cancer, AIDS, diabetes, immunology, and plant-insect recognition. Such inhibitors are critical in studying the biochemical pathways in these diseases and may lead to novel therapeutic approaches (Fellows & Nash, 1990).
Catalysis in Organic Synthesis
In the field of organic synthesis, derivatives of pyrrolidine, such as pyridinium hydrobromide perbromide, have shown efficacy as catalysts. They are used in the aziridination of olefins, a process that involves introducing nitrogen sources to afford corresponding aziridines. This method is valuable for creating complex molecules used in medicinal chemistry and material science (S. I. Ali, M. Nikalje, & A. Sudalai, 1999).
Discovery of New Alkaloids
Research on this compound has led to the discovery of new pyrrolidine alkaloids, like scalusamides A-C, from marine-derived fungi. These discoveries contribute to our understanding of natural products and their potential applications in drug discovery, especially concerning their antifungal and antibacterial properties (M. Tsuda et al., 2005).
Organocatalysis in Chemical Reactions
Pyrrolidine and its derivatives are used as organocatalysts in several chemical reactions. Their use in immobilization procedures emphasizes their role in recoverable and reusable catalysis, a critical aspect in sustainable and green chemistry. These applications span various reactions, showcasing the versatility of pyrrolidine-based catalysts (M. Gruttadauria, F. Giacalone, & R. Noto, 2008).
Influence on Protein Function and Disease Treatment
Pyrrolidine dithiocarbamate (PDTC), a related compound, has been shown to influence protein function, notably p53, a key protein in cancer biology. PDTC can inhibit p53 activation and promote its oxidation, which is crucial for understanding its role in cancer treatment and the regulation of redox-sensitive transcription factors (Hsiao-Huei Wu & J. Momand, 1998).
Antitumor Potential
Substituted pyrrolidine derivatives have shown potential in inhibiting the growth of human tumor cells, such as glioblastoma and melanoma cells. This research expands the understanding of pyrrolidine's role in medicinal chemistry, especially concerning selective inhibition of tumor growth (Hélène Fiaux et al., 2005).
Wirkmechanismus
Target of Action
Pyrrolidine hydrobromide is a compound that has been extensively studied for its potential therapeutic applications Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrrolidine derivative and the nature of its target.
Biochemical Pathways
This compound, like other pyrrolidine derivatives, can potentially affect multiple biochemical pathways due to its ability to interact with various biological targets The exact pathways affected would depend on the specific targets of the compound
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives, the effects could potentially include changes in enzyme activity, receptor signaling, and other cellular processes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrrolidine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activity, thereby affecting the metabolic pathways of various compounds . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the activity of certain transcription factors, leading to changes in gene expression . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of this compound can have different biochemical properties and may affect cellular function differently . Long-term exposure to this compound has been shown to induce changes in cellular metabolism and gene expression, which can have significant implications for its use in biochemical research and drug development .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate the activity of certain enzymes and signaling pathways . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . This compound can also affect the levels of certain metabolites by modulating the activity of key metabolic enzymes . These interactions can influence the overall metabolic flux within the cell and have significant implications for its use in biochemical research and drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various proteins, including enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments . These interactions can affect the overall distribution and activity of this compound within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical properties . For example, this compound localized to the mitochondria can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOIPKMSSDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595203 | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55810-80-5 | |
| Record name | Pyrrolidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 1-azabicyclo[3.1.0]hexane system in organic synthesis, and how can pyrrolidine hydrobromide be used to access this structure?
A1: The 1-azabicyclo[3.1.0]hexane system represents a valuable building block in organic synthesis due to its unique structure and reactivity. As described in the research by [], treatment of 2-(bromomethyl)this compound with n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. This reaction proceeds through an SN2 mechanism, where the n-BuLi facilitates an intramolecular cyclization by abstracting a proton adjacent to the bromine atom. The strained bicyclic system can then undergo ring-opening reactions with various electrophiles, providing access to diverse substituted pyrrolidine and piperidine derivatives. []
Q2: How does the reaction of 1-azabicyclo[3.1.0]hexane with electrophiles proceed, and what factors influence the selectivity of product formation?
A2: The reaction of 1-azabicyclo[3.1.0]hexane (synthesized from 2-(bromomethyl)this compound) with electrophiles involves nucleophilic attack by the nitrogen atom of the bicyclic system. The research by [] demonstrated that this reaction can lead to two major product types: pyrrolidines and piperidines. The selectivity between these products is determined by the equilibrium between the reaction intermediates formed upon ring-opening. Factors such as the steric and electronic properties of the electrophile, as well as the reaction conditions, can influence the equilibrium position and ultimately dictate the product distribution. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





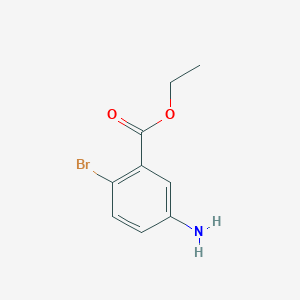
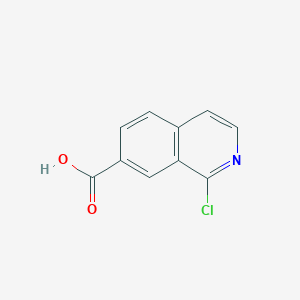

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)
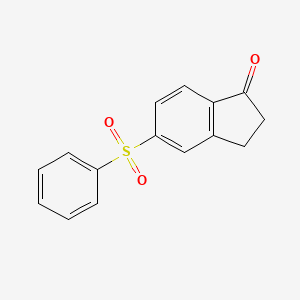
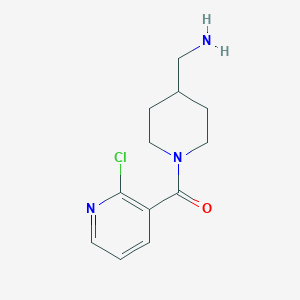
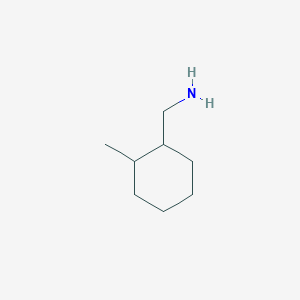

![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
